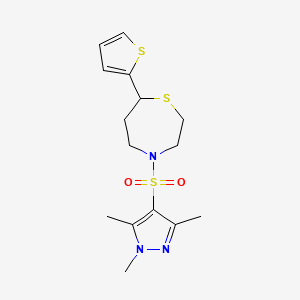

7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-thiophen-2-yl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3/c1-11-15(12(2)17(3)16-11)23(19,20)18-7-6-14(22-10-8-18)13-5-4-9-21-13/h4-5,9,14H,6-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYXKVZJRFMWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazepane Ring: This could be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Thiophene Group: This might involve a coupling reaction, such as a Suzuki or Stille coupling.

Attachment of the Pyrazole Sulfonyl Group: This could be done through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or pyrazole moieties.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: Various substitution reactions could occur, especially electrophilic aromatic substitution on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

Structural Characteristics

The compound consists of a thiazepane ring fused with thiophene and pyrazole moieties. The presence of the sulfonyl group enhances its biological activity by improving solubility and bioavailability.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

-

Anticancer Activity :

- Compounds containing thiazepane and thiophene rings have shown promising results against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis .

- A study demonstrated that thiazepane derivatives can inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, suggesting a targeted mechanism of action against neoplastic diseases .

- Antimicrobial Properties :

- Neurological Applications :

Case Studies

Several studies have highlighted the efficacy of compounds similar to 7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane:

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with key biological targets such as dihydrofolate reductase (DHFR). These studies suggest that the compound could effectively inhibit this enzyme, which plays a crucial role in DNA synthesis and cell proliferation .

Mechanism of Action

The mechanism of action of “7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane and analogous compounds:

Structural and Functional Insights:

Sulfonamide Functionality : The sulfonyl group in the target compound enhances hydrogen-bonding capabilities, akin to pyrazole-sulfonamide drugs like Celecoxib, but with distinct steric effects due to the 1,3,5-trimethylpyrazole substitution .

Electronic Effects : The thiophene moiety introduces electron-rich aromaticity, contrasting with the electron-deficient thiadiazole systems in 1,4-benzodioxine derivatives .

Research Findings and Challenges

- Synthesis Complexity : The synthesis of 1,4-thiazepane derivatives often requires multi-step protocols involving cyclization and sulfonation, whereas 1,4-benzodioxine analogs benefit from simpler condensation reactions (e.g., thiosemicarbazide and benzodioxine intermediates) .

- Crystallographic Refinement : Structural validation of such compounds relies heavily on software like SHELXL , which refines disordered sulfonyl and thiophene groups with high precision . However, challenges persist in resolving conformational isomerism in flexible thiazepane systems.

Biological Activity

7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

The antimicrobial activity of the compound was evaluated against a variety of bacterial and fungal strains. The Kirby-Bauer disk diffusion method was employed to assess the effectiveness of the compound against:

| Microbial Strain | Type | Result |

|---|---|---|

| Escherichia coli | Bacteria | Significant inhibition |

| Staphylococcus aureus | Bacteria | Significant inhibition |

| Bacillus subtilis | Bacteria | Moderate inhibition |

| Candida albicans | Fungus | Moderate inhibition |

| Aspergillus niger | Fungus | Low inhibition |

The results indicated that the compound exhibited notable antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus , with low minimum inhibitory concentrations (MIC) reported for these strains .

Antioxidant Activity

Antioxidant properties were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and hydroxyl radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, which are implicated in various diseases due to oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.3 |

| Hydroxyl Radical Scavenging | 30.7 |

These results suggest that this compound has promising potential as an antioxidant agent .

Computational Studies

Computational studies including molecular docking simulations were conducted to understand the interaction between the compound and biological targets. These studies revealed favorable binding affinities with several enzymes implicated in microbial resistance and oxidative stress pathways .

Case Studies

Recent studies have further explored the biological activities of similar pyrazole derivatives. For instance, derivatives exhibiting anti-inflammatory properties were tested in vitro against various inflammatory markers, showing up to 93% inhibition of interleukin levels at specific concentrations . This highlights the therapeutic potential of compounds related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.